molecular formula C10H10O5 B057326 Dimethyl 5-hydroxyisophthalate CAS No. 13036-02-7

Dimethyl 5-hydroxyisophthalate

Cat. No. B057326
CAS RN: 13036-02-7
M. Wt: 210.18 g/mol
InChI Key: DOSDTCPDBPRFHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of Dimethyl 5-hydroxyisophthalate involves specific reaction conditions and processes. A notable synthesis pathway includes esterification with methanol, followed by reaction with methyl 2-chloropropionate to form dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate with a yield of 60%. The optical activity of the compound indicates an SN1 reaction mechanism (Pen, 2014).

Molecular Structure Analysis
The molecular structure of Dimethyl 5-hydroxyisophthalate-based compounds has been extensively studied. For instance, the crystal structure of dimethyl 5-(acridin-9-yloxy)isophthalate - methanol (1:1) shows a triclinic arrangement, highlighting the compound's complex structural features (Jiménez, González, & Caballero, 2009).

Chemical Reactions and Properties
Dimethyl 5-hydroxyisophthalate undergoes various chemical reactions, leading to the synthesis of metallophthalocyanines with substituted Zinc, Cobalt, Copper, and Nickel, exhibiting significant antioxidant and antibacterial activities (Ağirtaş, Karatas, & Özdemir, 2015).

Physical Properties Analysis
The physical properties of polymers based on Dimethyl 5-hydroxyisophthalate, such as those involving hyperbranched polyesters, reveal unusual molecular weight growth characteristics, low intrinsic viscosities, and significant solubility in common organic solvents (Parker & Feast, 2001).

Chemical Properties Analysis
The chemical properties of Dimethyl 5-hydroxyisophthalate derivatives, particularly those involved in coordination polymers, highlight the influence of substituents on the synthesis, structure, and magnetic properties of these compounds. For example, coordination polymers incorporating dipyridyl co-ligands with 5-methoxyisophthalate show varied structural frameworks and magnetic interactions (Ma et al., 2010).

Scientific Research Applications

  • Polymer Synthesis and Biocatalysis :

    • Used in the biocatalytic synthesis of polyethylene glycol-based aromatic polyesters, offering a "green" approach to polymer chemistry. The method allows for the creation of a wide array of functionalized amphiphilic copolymers (Kumar et al., 2004).
    • Employed in the chemo-enzymatic synthesis of novel functionalized amphiphilic polymers, highlighting its role in producing structurally controlled polymers that would be challenging to obtain otherwise (Kumar et al., 2002).
  • Electrochemistry and Spectroelectrochemistry :

    • Investigated in the synthesis and electrochemical properties of cobalt(II), manganese(III), and μ-oxo-dimer Fe(III) phthalocyanines. These compounds, synthesized using dimethyl 5-hydroxyisophthalate, showed unique electron transfer properties (Köksoy et al., 2015).
  • Synthesis of Derivatives and Functional Compounds :

    • Utilized in the creation of various derivatives, such as dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, which demonstrated a specific reaction mechanism (Pen, 2014).
    • Used in the synthesis of 5-substituted derivatives of isophthalic acid for developing non-polymeric amphiphilic coatings for metal oxide nanoparticles (Nilov et al., 2014).
  • Gas Adsorption and Metal-Organic Frameworks (MOFs) :

    • Found effective in enhancing CO2 uptake in Zn(II) metal-organic frameworks due to the presence of hydroxyl groups, demonstrating its potential in gas storage and separation technologies (Ling et al., 2012).
  • Gold(I) Chemistry and Complex Formation :

    • Explored as a ligand in gold(I) chemistry to form model complexes, indicating its utility in the study of macrocyclic gold compounds (Wiedemann et al., 2009).
  • Membrane Technology and CO2 Separation :

    • Demonstrated a significant impact on CO2 transport in polymer composite membranes, improving membrane separation performance for CO2 over N2, which is crucial in gas separation processes (Yoon & Kang, 2018).
  • Fluorogenic Substrates for Proteinases :

    • Used in the synthesis of amino acid and peptide derivatives that serve as substrates for proteinases, providing tools for enzyme detection and quantitative assay (Baggett et al., 1985).

Safety And Hazards

Dimethyl 5-hydroxyisophthalate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

dimethyl 5-hydroxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSDTCPDBPRFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065329
Record name Dimethyl 5-hydroxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-hydroxyisophthalate

CAS RN

13036-02-7
Record name Dimethyl 5-hydroxyisophthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13036-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedicarboxylic acid, 5-hydroxy-, 1,3-dimethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 5-hydroxyisophthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 5-hydroxyisophthalate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
457
Citations
D Parker, WJ Feast - Macromolecules, 2001 - ACS Publications
… , and recrystallized from methanol to yield dimethyl 5-hydroxyisophthalate (258.0 g, 1.23 mol… A 2 L pressure reactor was charged with dimethyl 5-hydroxyisophthalate (100.0 g, 0.48 mol)…
Number of citations: 64 pubs.acs.org
S Daout - 2003 - etheses.dur.ac.uk
… Dimethyl 5-(2-hydroxyethoxy)isophthalate was prepared by nucleophilic addition of ethylene oxide to dimethyl 5-hydroxyisophthalate. Dimethyl 5-hydroxyisophthalate was obtained by …
Number of citations: 6 etheses.dur.ac.uk
B Köksoy, O Soyer, EB Orman, AR Özkaya, M Bulut - Dyes and Pigments, 2015 - Elsevier
… tetra dimethyl 5-oxyisophthalate substituted cobalt(II), manganese(III) and μ-oxo-dimer Fe(III) phthalocyanines were synthesized by the reaction of dimethyl 5-hydroxyisophthalate with 1,…
Number of citations: 26 www.sciencedirect.com
R Kumar, R Tyagi, VS Parmar, LA Samuelson… - Green …, 2004 - pubs.rsc.org
… We have carried out the reaction of dimethyl 5-hydroxyisophthalate with PEG of varying molecular weights (300, 600, 900 and 1500). It was observed that with an increase in the …
Number of citations: 44 pubs.rsc.org
R Kumar, R Tyagi, VS Parmar, LA Samuelson… - Molecular …, 2003 - Springer
… ) on the copolymerization reaction of dimethyl 5-hydroxyisophthalate with poly(ethylene glycol … during terpolymerization reaction of dimethyl 5-hydroxyisophthalate with poly(ethylene …
Number of citations: 13 link.springer.com
D Nilov, P Kucheryavy, V Walker, C Kidd… - Tetrahedron letters, 2014 - Elsevier
… , which will be used as an organic coating for metal oxide nanoparticles, a base-catalyzed nucleophilic oxirane ring-opening addition reaction between dimethyl 5-hydroxyisophthalate …
Number of citations: 1 www.sciencedirect.com
R Kumar, R Tyagi, VS Parmarº, LA Samuelson… - researchgate.net
… ) on the copolymerization reaction of dimethyl 5-hydroxyisophthalate with poly(ethylene glycol … during terpolymerization reaction of dimethyl 5-hydroxyisophthalate with poły(ethylene …
Number of citations: 0 www.researchgate.net
R Kumar, NA Shakil, MH Chen, VS Parmar… - … Science, Part A, 2002 - Taylor & Francis
… In this study, we demonstrate the enzyme-catalyzed copolymerization of dimethyl 5-hydroxyisophthalate with poly(ethylene glycol) by using novozyme-435 in bulk. We also report the …
Number of citations: 44 www.tandfonline.com
VS Dyurnbaum, MN Bogdanov - Fibre Chemistry, 1971 - Springer
Fibre spun from the co-polyesters of ethylene glycol and dimethyl terephthalate (DMT) with I. 5-2%(on the DMT weight) of dimethyl ester of 5-hydroxyisophthalic acid (DMHIP) are …
Number of citations: 1 link.springer.com
CF Schwender, BR Sunday, J Shavel Jr… - Journal of Medicinal …, 1974 - ACS Publications
… prepared from dimethyl 5-hydroxyisophthalate in several steps. This agent possesses the structural features of salbutamol and terbutaline responsible fortheir selective dz-stimulant …
Number of citations: 18 pubs.acs.org

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